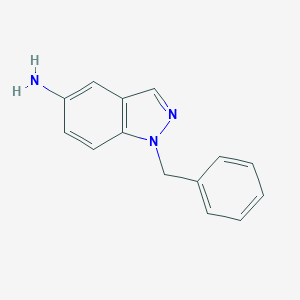
1-Benzyl-1H-indazol-5-amine
Overview
Description
1-Benzyl-1H-indazol-5-amine is a chemical compound that has been studied for its potential applications in a variety of scientific research areas. This compound is a derivative of indazole, which is a heterocyclic aromatic compound containing a five-membered ring of three carbon atoms and two nitrogen atoms. It is a white, crystalline solid that is soluble in organic solvents. This compound has been studied for its potential application in medicinal chemistry, drug discovery, and molecular biology.
Scientific Research Applications
Combinatorial Synthesis and Heterocycles
1-Benzyl-1H-indazol-5-amine is utilized in combinatorial chemistry for the synthesis of fused tetracyclic heterocycles containing naphthyridine derivatives. This process, conducted under catalyst-free conditions, leverages a three-component reaction involving aromatic aldehyde, an amine (including 1H-indazol-5-amine), and tert-butyl 2,4-dioxopiperidine-1-carboxylate, yielding high yields of indazolo[5,4-b][1,6]naphthyridine derivatives among others (Li et al., 2013).
Palladium-catalyzed Domino Reactions
The substance plays a critical role in drug discovery, acting as an efficient isostere for structures like indoles and benzimidazoles. A palladium-catalyzed domino reaction has been developed for the synthesis of 2H-indazoles, highlighting the regioselective coupling of hydrazines with 2-halophenylacetylenes, followed by intramolecular hydroamination. This method addresses the need for a direct, efficient, and regioselective procedure to synthesize 2H-indazoles, expanding their application in medicinal chemistry (Halland et al., 2009).
Catalyst-Free Synthesis of Spiro Derivatives
Another application involves the catalyst-free synthesis of spiro[isoxazole-pyrazoloquinoline] derivatives, demonstrating how variations in substituents on the benzene ring affect the outcome of the reaction. The synthesis selectively yields different types of products, including 5H-spiro[isoxazole-4,8′-pyrazolo[3,4-f]quinolin]-5-ones, underlined by X-ray diffraction analysis (Feng et al., 2015).
Copper-catalyzed Cyclizations
This compound is also central to the development of methods for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles via copper-catalyzed cyclizations. This approach efficiently couples various hydrazines with functionalized alkyl aryl ketones, diaryl ketones, and benzoic acid derivatives, indicating the versatility of indazoles in synthetic chemistry (Viña et al., 2007).
Biological Activity and Crystal Structure Analysis
The synthesis and biological activity of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, derived from this compound, underline its importance in medicinal chemistry. This compound exhibits significant inhibition of cancer cell proliferation, demonstrated through crystal structure analysis and biological assays (Lu et al., 2017).
Mechanism of Action
Target of Action
Indazole derivatives, the family to which this compound belongs, have been found to interact with a wide variety of biological targets . These include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .
Mode of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in g0–g1 phase of the cell cycle . Another derivative was found to have potent inhibitory activities on protein kinase B/Akt .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .
Pharmacokinetics
The compound’s molecular weight is 22328 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Some indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Benzyl-1H-indazol-5-ylamine, it is recommended to avoid dust formation and to ensure adequate ventilation . The compound should be stored in a refrigerated environment .
Safety and Hazards
Future Directions
While specific future directions for 1-Benzyl-1H-indazol-5-amine are not mentioned in the search results, indazole-containing compounds have been the subject of ongoing research due to their wide range of medicinal applications . Further exploration of the medicinal properties of indazole, including this compound, is expected in the future .
Biochemical Analysis
Biochemical Properties
For instance, some indazole derivatives have shown potential as sGC activators .
Cellular Effects
Indazole derivatives have been reported to have a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Molecular Mechanism
Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a refrigerated environment .
Metabolic Pathways
Indazole derivatives have been found to interact with various enzymes and cofactors .
properties
IUPAC Name |
1-benzylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9H,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUSMTPKYUILPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178558 | |
| Record name | 1H-Indazol-5-amine, 1-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23856-21-5 | |
| Record name | 1-(Phenylmethyl)-1H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23856-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-5-amine, 1-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023856215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-5-amine, 1-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





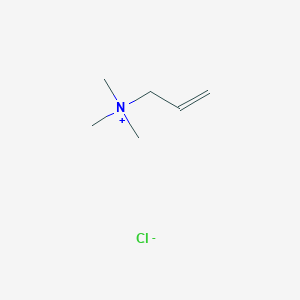
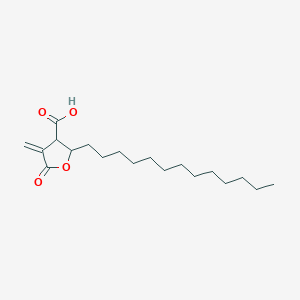
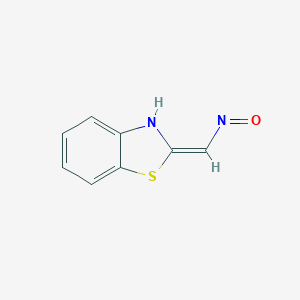
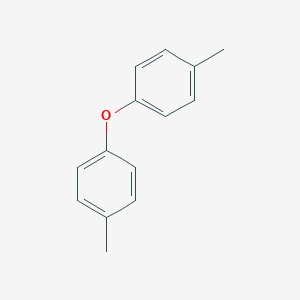


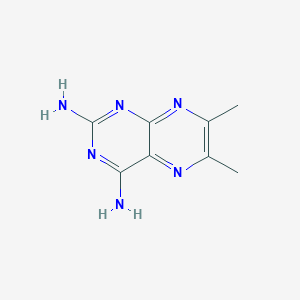
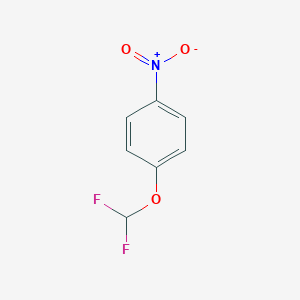
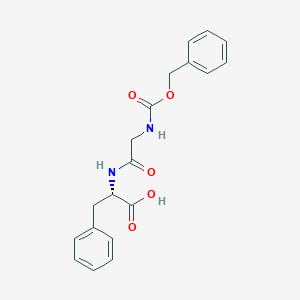
![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)